molecular formula C9H5BrClN B057692 6-Bromo-1-chloroisoquinoline CAS No. 205055-63-6

6-Bromo-1-chloroisoquinoline

Cat. No.: B057692
CAS No.: 205055-63-6
M. Wt: 242.5 g/mol
InChI Key: VOAHGGQULSSGQW-UHFFFAOYSA-N
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Description

6-Bromo-1-chloroisoquinoline is a heterocyclic organic compound with the molecular formula C₉H₅BrClN. It is characterized by the presence of both bromine and chlorine atoms attached to an isoquinoline ring. This compound is a light yellow to yellow powder and is known for its applications in various chemical reactions and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1-chloroisoquinoline can be synthesized from isoquinoline through a series of halogenation reactions. One common method involves the bromination of isoquinoline to form 6-bromoisoquinoline, followed by chlorination to yield this compound. The reaction typically requires the use of bromine and chlorine in the presence of suitable solvents and catalysts .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloroisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-Bromo-1-chloroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist to certain receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This dual halogenation enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

6-bromo-1-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAHGGQULSSGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623869
Record name 6-Bromo-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205055-63-6
Record name 6-Bromo-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1-chloro-isoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

53.0 g (236, mmol) of 6-bromo-isoquinoline 2-oxide (4) were heated in 400 ml of POCl3 under reflux conditions in two portions. After 4 h, the reaction was cooled to room temperature and poured carefully on ice with mechanical stirring. The aqueous solution was extracted three times with dichloromethane. The combined organic layers were dried over magnesium sulfate and evaporated, which gave 42.8 g of the title compound, which was used without further purification. Rt=1.64 min (Method C). Detected mass: 242.1/244.2 (M+H+).
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

70 mL of phosphorylchloride were added to 14.9 g of 1a and the mixture was heated at 90° C. for 2 hours. Excess of phosphorylchloride was evaporated, water was added, followed by aqueous 2N NaOH until pH 9 and the mixture was extracted with dichloromethane. The dichloromethane extract was washed with brine, dried (MgSO4) and concentrated. The residue was chromatographed on silica gel (toluene/ethyl acetate=4/1) giving 10.1 g of 1b. M.p.=102.7-103.7° C.
Name
1a
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Phosphorus oxychloride (0.60 mL, 6.44 mmol) was added in one portion to a stirred solution of 6-bromoisoquinoline N-oxide (409 mg, 1.83 mmol) in CH2Cl2 (10 mL) and the mixture was heated at reflux for 6 hours. Excess solvents were evaporated in vacuo, the residue suspended in water (10 mL) and basified with 0.880 ammonia. This mixture was extracted with CH2Cl2 (2×25 mL) and the combined organics were dried over MgSO4 and evaporated in vacuo to leave the crude product. Purification by column chromatography upon silica gel using hexanes-EtOAc (90:10) as eluant gave 6-bromo-1-chloroisoquinoline (215 mg, 0.86 mmol) as a cream-coloured solid.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
409 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 6-bromo-1-hydroxylisoquinoline (9.205 g, 41.0 mmol) in POCl3 (100 mL) was heated to 100° C. for 4 h. The reaction was concentrated to dryness. The residue was dissolved in ethyl acetate and the organic layer was washed with 5% NaHCO3, water, brine, dried over MgSO4 and concentrated. The residue was was chromatographed on silica gel eluting with CH2Cl2:hexane (3:7) to give the title compound (6.176 g, 62%). MS (DCI/NH3) m/z 241, 243 (M+1)+.
Quantity
9.205 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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